Cas no 170729-76-7 (Defluoro Aprepitant)

Defluoro Aprepitant structure
Defluoro Aprepitant structure
Product Name:Defluoro Aprepitant
CAS-nummer:170729-76-7
MF:C23H22F6N4O3
MW:516.43620634079
CID:1065459
PubChem ID:135547943
Update Time:2025-05-20

Defluoro Aprepitant Chemische en fysische eigenschappen

Naam en identificatie

    • Defluoro Aprepitant
    • 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
    • Aprepitant desfluoro
    • GALΒ(1-3)[NEU5ACΑ(2-6)]GLCNAC-Β-PNP
    • 5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-phenyl-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one
    • 5-{[(2R,3S)-2-{(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-phenylmorpholino]methyl}-2H-1,2,4-triazol-3(4H)-one
    • Aprepitant Impurity 8
    • Aprepitant EP Impurity A
    • Defluoro Aprepitant;3-(((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-phenylmorpholino)methyl)-1H-1,2,4-triazol-5(4H)-one
    • DTXSID20437718
    • 5-{[(2R,3S)-2-{(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-phenylmorpholino]methyl}-2H-1,2,4-triazol-3(4H)-one; Defluoro Aprepitant; Desfluoro Aprepitant
    • 5-{(2R,3S)-2-[(R)-1-(3,5-Bis-trifluoromethyl-phenyl)-ethoxy]-3-phenyl-morpholin-4-ylmethyl}-2,4-dihydro-[1,2,4]triazol-3-one
    • 170729-76-7
    • BDBM50067937
    • DESFLUORO APREPITANT [USP-RS]
    • Desfluoro aprepitant
    • 5-(((2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-phenylmorpholino)methyl)-1H-1,2,4-triazol-3(2H)-one
    • 5-(((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-phenylmorpholino)methyl)-2H-1,2,4-triazol-3(4H)-one
    • I8ZN5S5LTS
    • CHEMBL142819
    • 3H-1,2,4-Triazol-3-one, 5-(((2R,3S)-2-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-phenyl-4-morpholinyl)methyl)-1,2-dihydro-
    • 3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
    • UNII-I8ZN5S5LTS
    • DESFLUORO APREPITANT [USP IMPURITY]
    • CS-0113333
    • APREPITANT IMPURITY A [EP IMPURITY]
    • Inchi: 1S/C23H22F6N4O3/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)36-20-19(14-5-3-2-4-6-14)33(7-8-35-20)12-18-30-21(34)32-31-18/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H2,30,31,32,34)/t13-,19+,20-/m1/s1
    • InChI-sleutel: YOBMIXIISZAQGF-CAYVGHNUSA-N
    • LACHT: FC(C1C=C(C(F)(F)F)C=C(C=1)[C@@H](C)O[C@@H]1[C@H](C2C=CC=CC=2)N(CC2=NNC(N2)=O)CCO1)(F)F

Berekende eigenschappen

  • Exacte massa: 516.16000
  • Monoisotopische massa: 516.15960955g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 36
  • Aantal draaibare bindingen: 6
  • Complexiteit: 780
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.1
  • Topologisch pooloppervlak: 75.2Ų

Experimentele eigenschappen

  • Smeltpunt: NA
  • Kookpunt: NA
  • PSA: 83.50000
  • LogboekP: 5.16320

Defluoro Aprepitant Beveiligingsinformatie

Defluoro Aprepitant Prijsmeer >>

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